An In-depth Technical Guide to the Synthesis and Properties of 2-(Furan-2-yl)-2-oxoacetic Acid
An In-depth Technical Guide to the Synthesis and Properties of 2-(Furan-2-yl)-2-oxoacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Furan-2-yl)-2-oxoacetic acid, also known as 2-furylglyoxylic acid, is a pivotal α-keto acid that serves as a critical building block in organic synthesis. Its molecular structure, featuring a furan ring directly attached to a glyoxylic acid moiety, imparts unique reactivity and makes it an indispensable intermediate, most notably in the pharmaceutical industry. This technical guide provides a comprehensive overview of the principal synthetic routes, detailed experimental protocols, and a thorough examination of the physicochemical and spectroscopic properties of this compound. The information is curated to support research and development efforts in medicinal chemistry and materials science.
Introduction
2-(Furan-2-yl)-2-oxoacetic acid (CAS No: 1467-70-5) is a significant organic intermediate primarily recognized for its role in the semi-synthesis of Cefuroxime, a broad-spectrum cephalosporin antibiotic.[1][2] The compound's value extends beyond this specific application, as it is widely utilized in the synthesis of various pharmaceuticals, agrochemicals, dyes, and polymers.[3] Its structure, containing both a reactive α-keto acid function and an electron-rich furan ring, allows for diverse chemical transformations.[4] Furan-containing molecules are of great interest in medicinal chemistry as the furan scaffold can improve the pharmacokinetic properties and bioavailability of lead compounds.[4] This guide aims to consolidate the available technical information on its synthesis and properties to facilitate its application in scientific research.
Synthesis of 2-(Furan-2-yl)-2-oxoacetic Acid
The synthesis of 2-(Furan-2-yl)-2-oxoacetic acid can be achieved through several distinct pathways, starting from readily available furan derivatives or biomass precursors. These methods range from traditional oxidation and multi-step reactions to more modern, green chemistry approaches.
Overview of Synthetic Pathways
Key strategies for synthesizing this compound primarily involve the oxidation of 2-acetylfuran, multi-step synthesis from furfural or 2-furoic acid, and novel methods from biomass.[1][4] A one-pot method from furfural has been developed to reduce production costs and is suitable for industrial-scale manufacturing.[1] Additionally, a green synthesis route has been proposed starting from furan and chloroacetic acid, utilizing recyclable catalysts.[5] A novel and environmentally friendly pathway has also been developed from 2-keto-L-gulonic acid (a precursor to vitamin C), highlighting the versatility of furan-based compound synthesis from bio-based resources.[6][7]
Caption: Major synthetic routes to 2-(Furan-2-yl)-2-oxoacetic acid.
Summary of Synthetic Methods
The selection of a synthetic route often depends on factors such as starting material availability, cost, scalability, and environmental impact.
| Starting Material | Key Reagents/Catalysts | Yield (%) | Reference |
| 2-Acetylfuran | N-iodo-succinimide, O₂, Cuprous oxide/Copper complex | 96.03 | [8] |
| Furfural | Nitromethane, NaOH, Copper salt (e.g., Copper acetate) | 85-90 (conversion) | [1] |
| Furan | Chloroacetic acid, Y-type zeolite, Co₃O₄, TEMPO, O₂ | >90 | [5] |
| Methyl 2-keto-L-gulonate | Dehydration | 79.4 | [6] |
| 2-Furoic Acid | PCl₃, NaCN | Not specified | [1] |
Experimental Protocols
Detailed methodologies are crucial for the successful replication of synthetic procedures. The following protocols are based on published literature.
Protocol 1: Oxidation of 2-Acetylfuran
This procedure is adapted from a high-yield oxidation method.[8]
Materials:
-
2-Acetylfuran (150 g)
-
Toluene (600 g)
-
Cuprous oxide and copper complex (0.45 g)
-
N-iodo-succinimide (0.75 g)
-
Oxygen gas
-
Reaction kettle equipped with stirrer and gas inlet
Procedure:
-
Add 150 g of 2-acetylfuran and 600 g of toluene to the reaction kettle. Stir the mixture well.
-
Add 0.45 g of the cuprous oxide and copper complex catalyst and 0.75 g of N-iodo-succinimide to the mixture.
-
Pressurize the system with oxygen to 0.9 MPa (approx. 6750 Torr).
-
Heat the reaction mixture to 45°C and maintain stirring for 4 hours.
-
After the reaction is complete, cool the mixture and filter to remove the catalyst.
-
Recover the toluene solvent under reduced pressure to obtain 2-(Furan-2-yl)-2-oxoacetic acid. The reported yield is 183.2 g (96.03%) with a purity of 99.32%.[8]
Protocol 2: One-Pot Synthesis from Furfural
This protocol is derived from a patent describing a cost-effective, one-pot method suitable for industrial production.[1]
Materials:
-
Furfural
-
Nitromethane
-
Sodium Hydroxide (NaOH)
-
Methanol
-
Acetic Acid
-
Water
-
Copper salt (e.g., Copper(II) acetate)
-
Hydrochloric Acid (HCl)
Procedure: Step 1: Condensation
-
In a reaction vessel, combine furfural and nitromethane.
-
Add a solution of NaOH in methanol dropwise while maintaining the temperature. This forms the nitronate salt intermediate.
Step 2: Nef Reaction and Oxidation
-
To the intermediate from Step 1, add a mixture of methanol, acetic acid, and water (volume ratio 1:1:4 is specified as optimal in one claim).[1]
-
Add a copper salt catalyst (e.g., copper acetate, at a ratio of 10% relative to the initial furfural).[1]
-
Heat the reaction mixture to 90°C and maintain for 3 hours.[1]
-
Upon completion, cool the reaction to room temperature.
-
Remove acetic acid and methanol using a rotary evaporator to yield a suspension.
-
Adjust the pH of the suspension to 3 with hydrochloric acid. The resulting solution contains 2-(Furan-2-yl)-2-oxoacetic acid. The reported liquid phase conversion rate is 85-90%.[1]
Caption: General experimental workflow for synthesis and purification.
Properties of 2-(Furan-2-yl)-2-oxoacetic Acid
A thorough understanding of the compound's properties is essential for its handling, application, and further research.
Physicochemical Properties
The compound is typically a solid at room temperature, with colors ranging from light beige to dark brown.[9]
| Property | Value | Reference |
| Chemical Name | 2-(Furan-2-yl)-2-oxoacetic acid | [4] |
| Synonyms | (2-Furyl)glyoxylic acid, α-Oxo-2-furanacetic acid | [10] |
| CAS Number | 1467-70-5 | [10] |
| Molecular Formula | C₆H₄O₄ | [10] |
| Molecular Weight | 140.095 g/mol | [10] |
| Appearance | Light beige to very dark brown solid | [9] |
| Melting Point | 92-97 °C | [10] |
| Boiling Point | 235 °C at 760 mmHg | [10] |
| Density | 1.423 g/cm³ | [10] |
| Flash Point | 95.9 °C | [10] |
| Storage | 2-8 °C, protect from light, keep sealed in dry place | [10][11] |
Spectroscopic Data
Spectroscopic analysis is critical for structure elucidation and purity assessment.
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) | Multiplicity | J (Hz) |
| Furan H | 8.18 | d | 3.7 |
| Furan H | 7.87 | d | 1.0 |
| Furan H | 7.67 | d | 0.9 |
| Furan H | 6.71 | dd | 3.7, 1.6 |
| Data sourced from supporting information for a research article.[12] |
Chemical Reactivity and Properties
The chemical behavior of 2-(Furan-2-yl)-2-oxoacetic acid is dictated by its functional groups: the furan ring, the ketone, and the carboxylic acid.
-
α-Keto Acid Reactivity: The α-keto acid moiety is the site of many characteristic reactions, including decarboxylation and various nucleophilic additions. It has been identified as an α-ketocarboxylic acid with inhibitory activity against protein tyrosine phosphatases.[9][10]
-
Furan Ring Reactivity: The furan ring is an electron-rich aromatic system susceptible to electrophilic aromatic substitution.[4] However, the 2-oxoacetic acid group at the C2 position is strongly electron-withdrawing, which deactivates the ring towards electrophilic attack, often requiring harsher reaction conditions compared to unsubstituted furan.[4] Despite this deactivation, the directing effect of the ring oxygen still strongly favors electrophilic substitution (e.g., halogenation, nitration) at the C5 position.[4]
Caption: Reactivity map of 2-(Furan-2-yl)-2-oxoacetic acid.
Applications in Research and Industry
The primary application of 2-(Furan-2-yl)-2-oxoacetic acid is as a crucial synthetic intermediate.[4]
-
Pharmaceuticals: It is a key intermediate in the commercial production of the antibiotic Cefuroxime, where it is used for analytical method development, validation, and quality control.[1][4] Its structural motif is also explored in the discovery of new drug candidates.
-
General Organic Synthesis: It serves as a versatile building block for more complex molecules.[4] It is used to synthesize a variety of organic compounds, including agrochemicals and other specialty chemicals.[3]
-
Materials Science: The compound is used in the synthesis of polymers like polyesters and polyamides.[3]
-
Biochemical Research: As an α-ketocarboxylic acid, it has been shown to exhibit inhibitory activity against protein tyrosine phosphatases, making it a tool for biochemical research.[9][13]
Conclusion
2-(Furan-2-yl)-2-oxoacetic acid is a high-value chemical intermediate with significant industrial importance, particularly in the pharmaceutical sector. The availability of multiple synthetic routes, including cost-effective one-pot methods and sustainable biomass-derived pathways, ensures its continued relevance. A comprehensive understanding of its synthesis, properties, and reactivity, as detailed in this guide, is fundamental for scientists and researchers aiming to leverage this versatile molecule in drug development, organic synthesis, and materials science.
References
- 1. CN105198843A - One-pot synthesizing method of 2-(furan-2-yl)-2-glyoxalic acid - Google Patents [patents.google.com]
- 2. 2-(Furan-2-yl)-2-oxoacetic Acid | LGC Standards [lgcstandards.com]
- 3. alfa-chemical.com [alfa-chemical.com]
- 4. 2-(Furan-2-yl)-2-oxoacetic Acid|Research Use Only [benchchem.com]
- 5. CN110256379A - A kind of green method synthesizing 2- furyl glyoxalic acid - Google Patents [patents.google.com]
- 6. Application of sugar-containing biomass: one-step synthesis of 2-furylglyoxylic acid and its derivatives from a vitamin C precursor - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. (2-FURYL)GLYOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. lookchem.com [lookchem.com]
- 11. 2-(Furan-2-yl)-2-oxoacetic acid | 1467-70-5 [sigmaaldrich.cn]
- 12. rsc.org [rsc.org]
- 13. (2-FURYL)GLYOXYLIC ACID | 1467-70-5 [chemicalbook.com]


